molecular formula C29H25ClN4O7S B11553848 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11553848
M. Wt: 609.0 g/mol
InChI Key: ISCZXIIBGVYDPA-FDAWAROLSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-methoxyphenyl group, a nitrophenylmethoxy group, and a benzenesulfonamide moiety. These structural elements contribute to its distinctive chemical and biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Methoxylation: The initial step involves the nitration of a suitable aromatic compound, followed by methoxylation to introduce the methoxy group.

    Hydrazine Formation: The formation of the hydrazine moiety is carried out by reacting the intermediate compounds with hydrazine derivatives under controlled conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through reactions with sulfonyl chlorides or sulfonic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biochemical pathways.

    Receptor Binding: Binding to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Interacting with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • **N-(5-Chloro-2-methoxyphenyl)-N’-{4-[(4-nitrophenyl)methoxy]phenyl}hydrazinecarbonyl}methyl)benzenesulfonamide
  • **N-(5-Chloro-2-methoxyphenyl)-N’-{4-[(4-nitrophenyl)methoxy]phenyl}hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25ClN4O7S

Molecular Weight

609.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H25ClN4O7S/c1-40-28-16-11-23(30)17-27(28)33(42(38,39)26-5-3-2-4-6-26)19-29(35)32-31-18-21-9-14-25(15-10-21)41-20-22-7-12-24(13-8-22)34(36)37/h2-18H,19-20H2,1H3,(H,32,35)/b31-18+

InChI Key

ISCZXIIBGVYDPA-FDAWAROLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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